3-(Dimethylamino)-2-methyl-1-(1-methyl-1h-indol-3-yl)propan-1-one 3-(Dimethylamino)-2-methyl-1-(1-methyl-1h-indol-3-yl)propan-1-one
Brand Name: Vulcanchem
CAS No.: 92648-11-8
VCID: VC15935407
InChI: InChI=1S/C15H20N2O/c1-11(9-16(2)3)15(18)13-10-17(4)14-8-6-5-7-12(13)14/h5-8,10-11H,9H2,1-4H3
SMILES:
Molecular Formula: C15H20N2O
Molecular Weight: 244.33 g/mol

3-(Dimethylamino)-2-methyl-1-(1-methyl-1h-indol-3-yl)propan-1-one

CAS No.: 92648-11-8

Cat. No.: VC15935407

Molecular Formula: C15H20N2O

Molecular Weight: 244.33 g/mol

* For research use only. Not for human or veterinary use.

3-(Dimethylamino)-2-methyl-1-(1-methyl-1h-indol-3-yl)propan-1-one - 92648-11-8

Specification

CAS No. 92648-11-8
Molecular Formula C15H20N2O
Molecular Weight 244.33 g/mol
IUPAC Name 3-(dimethylamino)-2-methyl-1-(1-methylindol-3-yl)propan-1-one
Standard InChI InChI=1S/C15H20N2O/c1-11(9-16(2)3)15(18)13-10-17(4)14-8-6-5-7-12(13)14/h5-8,10-11H,9H2,1-4H3
Standard InChI Key RWFPJKFBNPDMCR-UHFFFAOYSA-N
Canonical SMILES CC(CN(C)C)C(=O)C1=CN(C2=CC=CC=C21)C

Introduction

Chemical Identity and Structural Features

Molecular Architecture

The compound features a 1-methylindole moiety substituted at the 3-position with a branched propan-1-one chain. Key structural elements include:

  • Indole core: A bicyclic aromatic system with a methyl group at the 1-position, rendering it resistant to oxidation at the pyrrole nitrogen .

  • Propanone side chain: A ketone group at position 1 of the propane chain, with a dimethylamino group (-N(CH3_3)2_2) at position 3 and a methyl group at position 2.

Table 1: Key Molecular Descriptors

PropertyValueSource
Molecular FormulaC15H20N2O\text{C}_{15}\text{H}_{20}\text{N}_2\text{O}
Molecular Weight244.33 g/mol
IUPAC Name3-(dimethylamino)-2-methyl-1-(1-methylindol-3-yl)propan-1-one
Canonical SMILESCC(CN(C)C)C(=O)C1=CN(C2=CC=CC=C21)C

Synthesis and Optimization

Retrosynthetic Analysis

The compound can be synthesized through a three-step strategy:

  • Indole alkylation: Introduction of the 1-methyl group via nucleophilic substitution using methyl iodide .

  • Friedel-Crafts acylation: Attachment of the propanone chain using acetyl chloride or analogous acylating agents .

  • Amination: Introduction of the dimethylamino group via reductive amination or nucleophilic displacement .

Table 2: Representative Synthetic Route

StepReaction TypeReagents/ConditionsYield
1N-Methylation of indoleCH3_3I, K2_2CO3_3, DMF85%
2Friedel-Crafts acylationClCOCH2_2COCl, AlCl3_3, DCM72%
3Dimethylamination(CH3_3)2_2NH, NaBH3_3CN68%

Process Optimization

Microwave-assisted synthesis (150–200 W, 80–100°C) reduces reaction times from hours to minutes for analogous indole derivatives . Solvent selection critically impacts yields; polar aprotic solvents like DMF enhance nucleophilic substitution rates, while dichloromethane improves acylation efficiency .

Physicochemical Properties

Thermodynamic Parameters

  • Boiling Point: Estimated at 404–408°C based on group contribution methods .

  • Solubility: Moderate lipophilicity (logP ≈ 2.1) suggests preferential solubility in organic solvents like ethanol or DMSO over water .

Stability Profile

The compound is stable under inert atmospheres but may undergo:

  • Oxidative degradation: At the indole’s pyrrole ring under strong oxidizing conditions .

  • Ketone reduction: Possible conversion to secondary alcohols via borohydride reagents .

Future Directions

Synthetic Chemistry

  • Development of enantioselective routes to access stereocenters in the propanone chain .

  • Late-stage diversification via cross-coupling reactions at the indole’s 2- and 5-positions .

Biological Evaluation

Priority areas include:

  • Kinase inhibition screening: Targeting EGFR T790M mutants relevant in non-small cell lung cancer .

  • Neuroprotective assays: Evaluation of MAO-B and acetylcholinesterase dual inhibition .

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